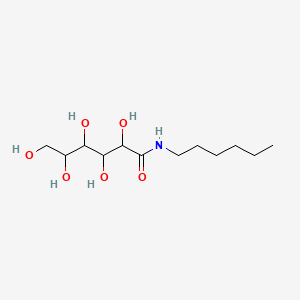

N-hexyl-2,3,4,5,6-pentahydroxyhexanamide

Description

N-Hexyl-2,3,4,5,6-pentahydroxyhexanamide is a polyhydroxyhexanamide derivative characterized by a hexyl chain attached to the amide nitrogen and five hydroxyl groups on the hexane backbone. These compounds share a common pentahydroxyhexanamide core, with variations in the N-alkyl/aryl substituents influencing their physicochemical properties and bioactivities .

Properties

IUPAC Name |

N-hexyl-2,3,4,5,6-pentahydroxyhexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO6/c1-2-3-4-5-6-13-12(19)11(18)10(17)9(16)8(15)7-14/h8-11,14-18H,2-7H2,1H3,(H,13,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZPVFOBKVXTGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(=O)C(C(C(C(CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hexyl-2,3,4,5,6-pentahydroxyhexanamide typically involves the reaction of hexylamine with a hexose derivative under controlled conditions. One common method includes the protection of hydroxyl groups followed by amide formation and subsequent deprotection. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-hexyl-2,3,4,5,6-pentahydroxyhexanamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amide group can be reduced to an amine.

Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hexanone derivatives, while reduction can produce hexylamine derivatives.

Scientific Research Applications

N-hexyl-2,3,4,5,6-pentahydroxyhexanamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-hexyl-2,3,4,5,6-pentahydroxyhexanamide exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The hexyl group provides hydrophobic interactions, which can affect the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

N,N-Dicyclohexyl-2,3,4,5,6-pentahydroxyhexanamide

- Molecular Formula: C₁₈H₃₃NO₆

- Molecular Weight : 359.463 g/mol

- Key Features :

- Applications: Potential antiviral agent and bioactive plant metabolite.

N-Dodecyl-D-gluconamide (N-Dodecyl-2,3,4,5,6-pentahydroxyhexanamide)

- Molecular Formula: C₁₈H₃₇NO₆

- Molecular Weight : 375.5 g/mol

- Key Features :

N-(2-Hydroxyethyl)-2,3,4,5,6-pentahydroxyhexanamide

- Molecular Formula: C₈H₁₇NO₇

- Molecular Weight : 239.23 g/mol

- Key Features: Hydroxyethyl group increases polarity, improving water solubility compared to alkyl-chain variants . Potential applications in cosmetics or pharmaceuticals due to enhanced biocompatibility.

N-[(E)-Hexadec-7-enyl]-2,3,4,5,6-pentahydroxyhexanamide

N-(4-Chlorophenyl)-2,3,4,5,6-pentahydroxyhexanamide

- Molecular Formula: C₁₂H₁₆ClNO₆

- Molecular Weight : 305.71 g/mol

- Structural similarity to antiseptic agents suggests possible use in disinfectants or preservatives.

Data Table: Key Comparative Metrics

Research Findings and Implications

- Antiviral Activity : The dicyclohexyl variant’s efficacy against ZIKV highlights the role of bulky substituents in viral entry inhibition .

- Plant Bioactivity : Downregulation of the dicyclohexyl compound in Fraxinus species correlates with pest resistance, suggesting ecological relevance .

- Industrial Utility : Longer alkyl chains (e.g., dodecyl, hexadecenyl) improve surfactant properties, while polar groups (e.g., hydroxyethyl) enhance aqueous compatibility .

- Antimicrobial Potential: Chlorophenyl derivatives may bridge applications between small-molecule drugs and antiseptics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.